molecular formula C15H15NO5S2 B7740627 3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B7740627
M. Wt: 353.4 g/mol
InChI Key: WBJNKIGKWHXRGD-FLIBITNWSA-N
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Description

The compound 3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid belongs to the rhodanine-derived thiazolidinone family. Its core structure consists of a 1,3-thiazolidin-4-one ring with a thioxo group at position 2 and a (5Z)-2,3-dimethoxybenzylidene substituent at position 3.

Key structural features include:

  • Z-configuration: Critical for maintaining planar geometry and π-π interactions in biological targets.
  • Methoxy groups: Electron-donating substituents on the benzylidene moiety, influencing electronic properties and binding affinity.
  • Propanoic acid side chain: Provides carboxylic acid functionality for hydrogen bonding and salt formation.

Properties

IUPAC Name

3-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-20-10-5-3-4-9(13(10)21-2)8-11-14(19)16(15(22)23-11)7-6-12(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJNKIGKWHXRGD-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reactants : Equimolar 2,3-dimethoxybenzaldehyde and 3-(4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid.

  • Catalyst : Sodium acetate (1 eq) or piperidine (0.1 eq) in glacial acetic acid.

  • Microwave parameters : 80–120°C, 90–150 W power, 20–60 minutes in open or closed vessels.

ParameterValue RangeYield (%)Citation
Temperature80–120°C62–98
Irradiation Time20–60 minutes
Catalyst Loading0.1–1 eq

This method achieves Z-selectivity exclusively, attributed to thermodynamic control under microwave conditions.

Conventional Thermal Synthesis

While less efficient, conventional heating remains viable for small-scale synthesis:

Protocol Details

  • Solvent : Ethanol or acetic acid under reflux.

  • Catalyst : Piperidinium benzoate or tetrabutylammonium bromide.

  • Reaction Time : 6–24 hours, yielding 26–72%.

Conventional methods often require higher catalyst loadings (1.2–4 eq) and suffer from side reactions, such as N-alkylation.

Post-Condensation Modifications

The propanoic acid side chain may be introduced post-condensation via:

Sulfur/Nitrogen Displacement

  • Reactants : Pre-formed 5-arylidene-thiazolidinone and bromopropanoic acid.

  • Conditions : Microwave irradiation (80°C, 20–60 minutes) in ethanol, yielding 72–96%.

Purification and Characterization

Isolation Techniques

  • Precipitation : Ethanol or aqueous ethanol mixtures yield crystalline products.

  • Chromatography : Silica gel column chromatography for analytical-grade purity.

Spectroscopic Confirmation

  • 1H/13C NMR : Key signals include δ 7.8–8.1 ppm (benzylidene CH), δ 3.8–4.1 ppm (OCH3), and δ 2.5–3.0 ppm (propanoic acid CH2).

  • HRMS : Molecular ion peak at m/z 353.4 (C15H15NO5S2).

Comparative Analysis of Methods

MethodYield (%)TimeZ-SelectivityScalability
Microwave62–9820–60 min100%High
Conventional Thermal26–726–24 hr100%Moderate

Microwave synthesis outperforms conventional methods in efficiency and scalability, making it preferable for industrial applications.

Challenges and Optimization Strategies

  • Byproduct Formation : N-alkylation products during sulfur/nitrogen displacement are minimized using stoichiometric amine reagents.

  • Solvent Selection : Glacial acetic acid enhances reaction rates but necessitates post-synthesis neutralization.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) under investigation to improve sustainability.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing batch variability.

  • Green Chemistry Metrics : Solvent recovery systems and microwave-assisted protocols align with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and benzylidene moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Benzylidene Side Chain Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) Reference
Target Compound: 3-[(5Z)-5-(2,3-Dimethoxybenzylidene)-...]propanoic acid 2,3-Dimethoxy Propanoic acid Not reported Not reported Expected: ~1704 (C=O), 1299 (C=S) Inferred
4-Hydroxy-3-methoxybenzylidene analog (3d) 4-Hydroxy-3-methoxy Acetic acid 217–219 84.5 1704 (COOH), 1299 (C=S), 3330 (OH)
5-Butylpyrazin-2-yl analog (7) 5-Butylpyrazin-2-yl Acetic acid 213–215 77 1706 (C=O), 758 (C=S), 3398 (C-OH)
3-Methoxybenzylidene analog 3-Methoxy Propanoic acid Not reported Not reported 1704 (C=O), 1299 (C=S)
4-(Propan-2-yl)benzylidene analog 4-Isopropyl Acetic acid Not reported Not reported Not reported

Key Observations :

  • Substituent Position: Methoxy groups at positions 2,3 (target) vs. 3,4 (compound 3d) alter electronic density and hydrogen-bonding capacity. The 4-hydroxy group in 3d introduces polarity, reducing melting point compared to non-hydroxylated analogs .
  • Side Chain: Propanoic acid chains (target, ) may enhance solubility over acetic acid derivatives ().
  • Yield : Bulky substituents (e.g., 5-tert-butylpyrazin-2-yl in compound 8) correlate with lower yields (63%) due to steric hindrance .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Name Biological Target IC50/Activity Reference
Aldose reductase inhibitor (3d) Aldose reductase Not quantified
5-Indolylmethylene derivatives (5b, 5h) Antibacterial/antifungal agents Lead compounds
3-[(5Z)-5-(3,5-Dichlorobenzylidene)-...]propanoic acid Unspecified enzyme IC50 = 0.0044 µM
2-[(5Z)-5-Benzylidene-...]acetamide analogs Anticancer Moderate activity

Key Observations :

  • Electron-Withdrawing Groups: Chlorobenzylidene derivatives (e.g., ) exhibit nanomolar IC50 values, suggesting enhanced enzyme inhibition compared to methoxy-substituted analogs.
  • Carboxylic Acid vs. Acetamide: Propanoic acid derivatives (target) may target enzymes requiring anionic interactions (e.g., reductases), while acetamide analogs () likely engage in hydrophobic binding.

Biological Activity

3-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a compound that belongs to the class of thiazolidine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C21H20N2O5S2C_{21}H_{20}N_{2}O_{5}S_{2}, with a molecular weight of 444.52 g/mol. The structure features a thiazolidine ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) with IC50 values below 10 µM .

Cell LineIC50 (µM)
Huh7<10
Caco2<10
MDA-MB 231<10

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases. For example, compounds derived from thiazolidine structures have been shown to inhibit DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in cell cycle regulation and proliferation .

Antimicrobial Activity

Thiazolidine derivatives are also recognized for their antimicrobial properties. The presence of the thioxo group in the structure enhances their ability to interact with microbial targets. Studies have demonstrated that similar compounds exhibit antibacterial and antifungal activities against various pathogens .

Case Study 1: In Vitro Antiproliferative Activity

In a comparative study involving several thiazolidine derivatives, this compound was evaluated alongside known inhibitors like Roscovitine. The results indicated that this compound showed promising activity with IC50 values comparable to established anticancer agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting that compounds like this compound could serve as potential leads for developing new antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can side reactions be minimized?

Answer:
The synthesis typically involves a multi-step protocol:

  • Step 1: Condensation of 2,3-dimethoxybenzaldehyde with thiazolidinone precursors under basic conditions (e.g., sodium acetate in DMF/acetic acid mixture) to form the benzylidene-thiazolidinone core .
  • Step 2: Introduction of the propanoic acid moiety via nucleophilic substitution or Michael addition.
    Key Considerations:
  • Side Reactions: Competing keto-enol tautomerization or undesired oxidation of the thioxo group may occur. Use inert atmospheres (N₂/Ar) and low temperatures to stabilize intermediates .
  • Purification: Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Basic: Which analytical techniques are most reliable for structural confirmation?

Answer:

  • X-ray Crystallography: Gold standard for absolute configuration determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve Z/E isomerism at the benzylidene double bond .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry; key signals include the thioxo (C=S) at ~190 ppm (¹³C) and methoxy protons at ~3.8 ppm (¹H) .
  • IR Spectroscopy: Bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S) validate functional groups .

Basic: How should biological activity screening be designed to evaluate its therapeutic potential?

Answer:

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC/MBC) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
    • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculation .
  • Controls: Include structurally similar analogs (e.g., chloro/methoxy variants) to assess SAR .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Enzyme Inhibition: The thioxo-thiazolidinone core may chelate metal ions (e.g., Zn²⁺ in metalloproteinases), disrupting active sites .
  • Receptor Binding: Molecular docking studies suggest π-π stacking with aromatic residues (e.g., Tyr in kinases) and hydrogen bonding via the propanoic acid group .
    Validation: Use mutagenesis (e.g., Ala-scanning) to confirm critical binding residues .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Critical Substituents:
    • 2,3-Dimethoxybenzylidene: Electron-donating groups enhance solubility and target affinity vs. chloro analogs .
    • Propanoic Acid: Carboxylic acid improves bioavailability via salt formation (e.g., sodium salt).
  • Modifications: Replace thioxo with oxo to study redox sensitivity or introduce halogens (F/Cl) for enhanced lipophilicity .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Source Discrepancies: Variations in assay conditions (e.g., serum concentration, pH) may alter results. Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Purity Issues: Confirm compound integrity via HPLC (>95% purity) before testing. Impurities (e.g., unreacted aldehydes) can skew data .

Advanced: What computational tools are suitable for modeling its pharmacokinetics?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to predict logP (lipophilicity), CYP450 inhibition, and BBB permeability .
  • Dynamics Simulations: MD simulations (GROMACS) assess stability in biological membranes .

Basic: How to select solvents for stability studies?

Answer:

  • Storage: Use DMSO for stock solutions (avoid repeated freeze-thaw cycles) .
  • Degradation Tests: Monitor hydrolysis in PBS (pH 7.4) via UV-Vis at λ_max ~320 nm (benzylidene chromophore) .

Advanced: What strategies improve crystallinity for diffraction studies?

Answer:

  • Co-Crystallization: Add small molecules (e.g., acetic acid) to enhance lattice packing .
  • Cryo-Cooling: Use liquid N₂ to stabilize crystals during data collection (ORTEP-3 for structure visualization) .

Basic: How to address solubility challenges in aqueous assays?

Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment: Neutralize propanoic acid with NaOH to form water-soluble sodium salts .

Tables:

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1NaOAc, DMF/AcOH, 80°C65–7090%
2Propiolic acid, THF, RT50–5585%

Table 2: Comparative Bioactivity of Analogues

SubstituentIC₅₀ (μM, MCF-7)MIC (μg/mL, S. aureus)
2,3-Dimethoxy12.4 ± 1.28.5 ± 0.7
4-Chloro18.9 ± 1.515.3 ± 1.1

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